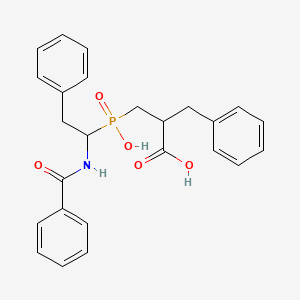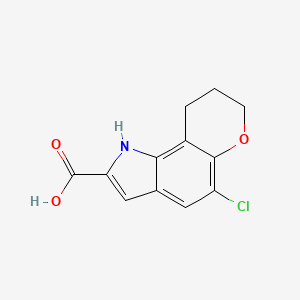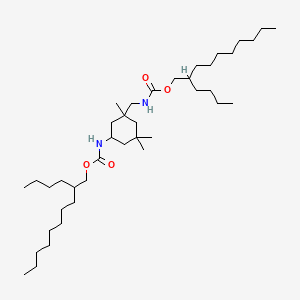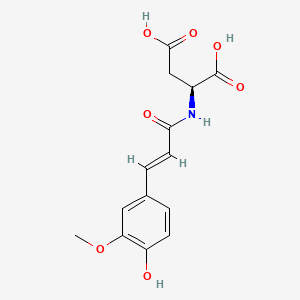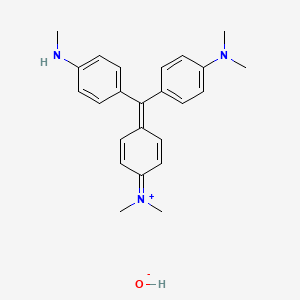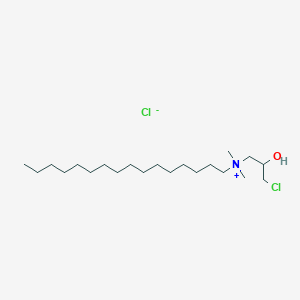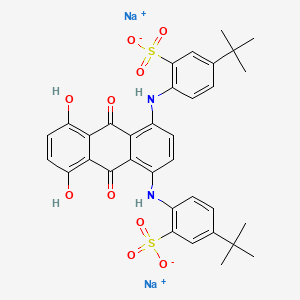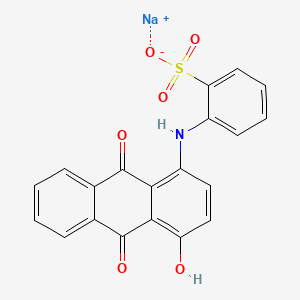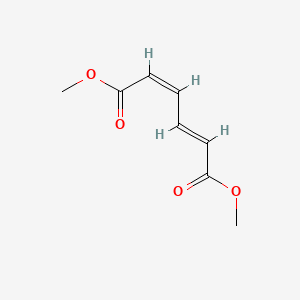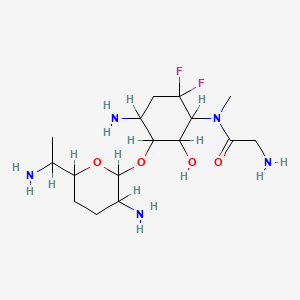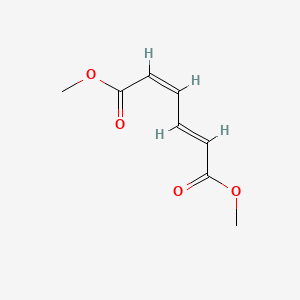
Dimethyl cis,trans-muconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl cis,trans-muconate is an organic compound derived from muconic acid. It is a diester of muconic acid, where the carboxyl groups are esterified with methanol. This compound is notable for its conjugated double bonds, which make it a valuable intermediate in various chemical processes, particularly in the synthesis of polymers and other high-value chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl cis,trans-muconate can be synthesized through the isomerization of cis,cis-muconic acid. The process involves the esterification of muconic acid with methanol, followed by isomerization. One common method involves using iodine as a catalyst. For example, a mixture of dimethyl muconate, methanol, and a catalytic amount of iodine is heated to reflux for several hours to achieve the desired isomerization .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes. Recombinant microorganisms are used to convert renewable carbon sources into cis,cis-muconic acid, which is then isomerized to the cis,trans form. This method is advantageous due to its sustainability and the use of renewable resources .
化学反応の分析
Types of Reactions
Dimethyl cis,trans-muconate undergoes various chemical reactions, including:
Isomerization: The compound can be isomerized to its trans,trans form using iodine as a catalyst.
Polymerization: It can be polymerized to form unsaturated polyesters, which are valuable in the production of various materials.
Diels-Alder Reactions: The conjugated double bonds make it suitable for Diels-Alder reactions, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Iodine: Used as a catalyst for isomerization reactions.
Methanol: Commonly used as a solvent and reactant in esterification processes.
Major Products
Trans,trans-Dimethyl Muconate: Formed through isomerization.
Unsaturated Polyesters: Produced through polymerization reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
科学的研究の応用
Dimethyl cis,trans-muconate has a wide range of applications in scientific research:
作用機序
The mechanism of action of dimethyl cis,trans-muconate involves its conjugated double bonds, which make it highly reactive in various chemical processes. The compound can undergo isomerization, polymerization, and Diels-Alder reactions due to the presence of these double bonds. The molecular targets and pathways involved include the interaction with catalysts like iodine and enzymes that facilitate these reactions .
類似化合物との比較
Similar Compounds
Dimethyl cis,cis-muconate: Another isomer of dimethyl muconate, which has different reactivity and properties.
Dimethyl trans,trans-muconate: The fully trans isomer, which is more stable and has different applications.
Fumaric Acid Esters: Similar in structure and reactivity, used in similar applications.
Uniqueness
Dimethyl cis,trans-muconate is unique due to its specific isomeric form, which provides distinct reactivity and properties compared to its cis,cis and trans,trans counterparts. Its ability to undergo various chemical reactions and its applications in sustainable chemistry make it a valuable compound in both research and industry .
特性
CAS番号 |
1733-37-5 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
dimethyl (2Z,4E)-hexa-2,4-dienedioate |
InChI |
InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4+ |
InChIキー |
PXYBXMZVYNWQAM-CIIODKQPSA-N |
異性体SMILES |
COC(=O)/C=C/C=C\C(=O)OC |
正規SMILES |
COC(=O)C=CC=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


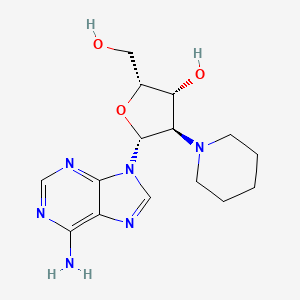
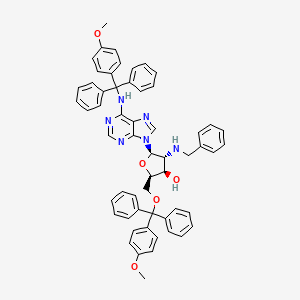
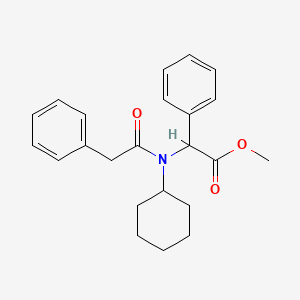
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
